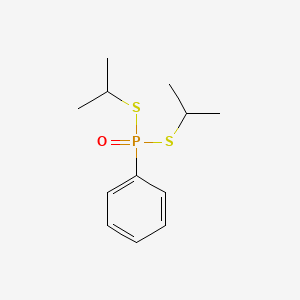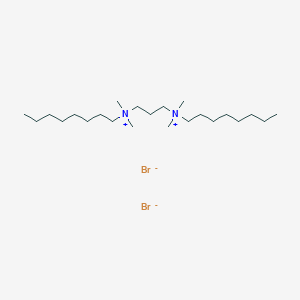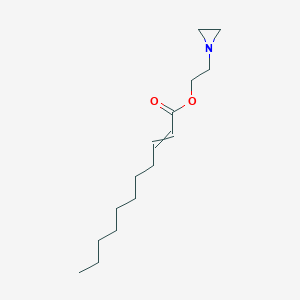
2-(Aziridin-1-YL)ethyl undec-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aziridin-1-YL)ethyl undec-2-enoate is an organic compound that features an aziridine ring attached to an ethyl undec-2-enoate moiety Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-YL)ethyl undec-2-enoate typically involves the reaction of aziridine with ethyl undec-2-enoate under specific conditions. One common method includes the use of a base to deprotonate the aziridine, followed by nucleophilic attack on the ethyl undec-2-enoate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Safety measures are crucial due to the toxic and volatile nature of aziridine .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aziridin-1-YL)ethyl undec-2-enoate undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine nitrogen, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Aziridine N-oxides.
Reduction: Primary and secondary amines.
Substitution: Substituted aziridines with various functional groups.
Applications De Recherche Scientifique
2-(Aziridin-1-YL)ethyl undec-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biological systems.
Medicine: Explored for its use in drug development, particularly in the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of 2-(Aziridin-1-YL)ethyl undec-2-enoate involves the reactivity of the aziridine ring. The ring strain makes the aziridine highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various applications, such as cross-linking and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: The simplest aziridine, consisting of a three-membered ring with one nitrogen atom.
2-(Aziridin-1-yl)ethanol: An aziridine derivative with an ethanol group.
N-(2-aminoethyl)-1-aziridine-ethanamine: A more complex aziridine derivative with additional amino groups.
Uniqueness
2-(Aziridin-1-YL)ethyl undec-2-enoate is unique due to the presence of the undec-2-enoate moiety, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring both the reactivity of the aziridine ring and the functional group versatility of the undec-2-enoate .
Propriétés
Numéro CAS |
65871-40-1 |
|---|---|
Formule moléculaire |
C15H27NO2 |
Poids moléculaire |
253.38 g/mol |
Nom IUPAC |
2-(aziridin-1-yl)ethyl undec-2-enoate |
InChI |
InChI=1S/C15H27NO2/c1-2-3-4-5-6-7-8-9-10-15(17)18-14-13-16-11-12-16/h9-10H,2-8,11-14H2,1H3 |
Clé InChI |
DDUVVSIJMCTETI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CC(=O)OCCN1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


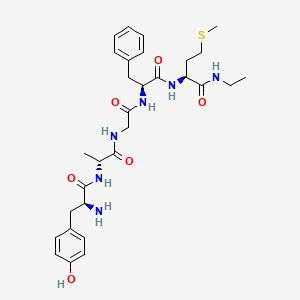
![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)
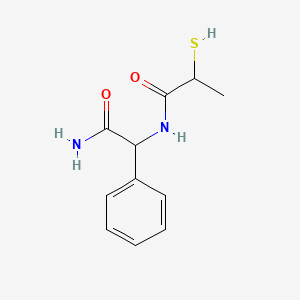
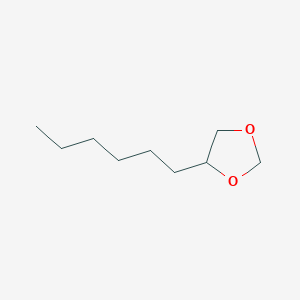
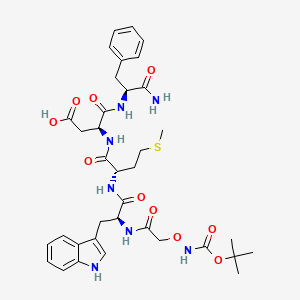
![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)

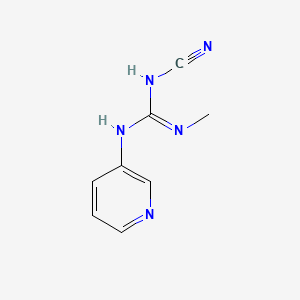
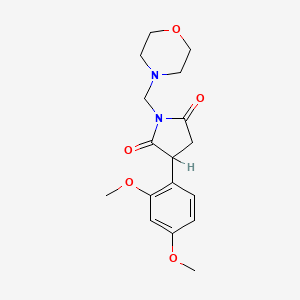
![Naphtho[2,1-b]thiophene, 1-methyl](/img/structure/B14470759.png)
![barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B14470765.png)
![2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate](/img/structure/B14470768.png)
